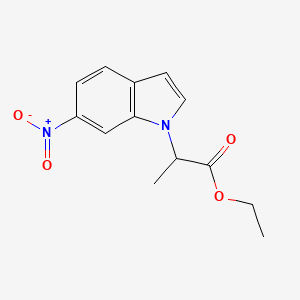

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(6-nitroindol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-4-5-11(15(17)18)8-12(10)14/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUQAKFHGDTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques for Indole Propanoate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and stereochemistry of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum for Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the propanoate side chain, and the ethyl ester group. The chemical shift (δ), integration, and multiplicity of each signal provide crucial structural information.

Key expected proton signals and their assignments are detailed in the table below. The aromatic protons on the indole nucleus would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The protons of the ethyl group and the propanoate chain would be found in the more upfield region.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Indole Ring Protons | 7.0 - 8.5 | Doublet, Doublet of Doublets, Singlet | 4H |

| CH on Propanoate | 5.0 - 5.5 | Quartet | 1H |

| CH₂ of Ethyl Ester | 4.1 - 4.4 | Quartet | 2H |

| CH₃ of Propanoate | 1.8 - 2.1 | Doublet | 3H |

| CH₃ of Ethyl Ester | 1.1 - 1.4 | Triplet | 3H |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic).

The carbonyl carbon of the ester group is expected to appear significantly downfield (δ 170-175 ppm). The aromatic carbons of the indole ring would resonate in the range of δ 110-140 ppm, with the carbon bearing the nitro group being further downfield. The aliphatic carbons of the propanoate and ethyl groups would be observed in the upfield region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| Aromatic Carbons (Indole) | 110 - 140 |

| CH on Propanoate | 50 - 60 |

| O-CH₂ (Ethyl Ester) | 60 - 65 |

| CH₃ of Propanoate | 15 - 25 |

| CH₃ of Ethyl Ester | 10 - 20 |

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretching of the ester group. The presence of the nitro group would be confirmed by two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations from the indole ring would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. Aliphatic C-H stretching from the propanoate and ethyl groups would be observed around 2850-3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1730 - 1750 | Stretch |

| NO₂ (Nitro) | 1500 - 1550 and 1340 - 1380 | Asymmetric and Symmetric Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C-O (Ester) | 1000 - 1300 | Stretch |

Note: The exact peak positions and intensities would need to be determined from an experimental spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂O₄), the molecular weight is 262.26 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester side chain, and the cleavage of the nitro group (-NO₂). Analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Diffraction (XRD) for Definitive Single Crystal Structure Determination

Although a specific crystal structure for this compound is not publicly documented, analysis of similar nitro-substituted indole derivatives provides insight into the expected structural features. For instance, studies on related nitroaromatic compounds reveal how the nitro group influences crystal packing through intermolecular interactions. In a hypothetical analysis, one would expect to determine the planarity of the indole ring, the orientation of the propanoate side chain relative to the indole core, and the geometry of the nitro group.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a single-crystal XRD experiment.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC)

Chromatographic methods are fundamental for monitoring the progress of chemical reactions and assessing the purity of the resulting products. Thin-Layer Chromatography (TLC) is a rapid and effective technique for the qualitative analysis of the synthesis of this compound.

During its synthesis, TLC can be employed to track the consumption of the starting materials (e.g., 6-nitroindole (B147325) and an appropriate propanoate derivative) and the formation of the desired product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot corresponding to the product can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Illustrative TLC Data for the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) |

| 6-Nitroindole (Starting Material) | 0.5 |

| Ethyl 2-bromopropanoate (B1255678) (Starting Material) | 0.8 |

| This compound (Product) | 0.6 |

Note: The Rf values are illustrative and would be experimentally determined.

For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) would be the preferred method. A reversed-phase HPLC system with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation and allow for the determination of the purity of this compound.

Theoretical and Computational Investigations of Nitroindole Propanoate Systems

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.govmaterialsciencejournal.org These calculations reveal a non-planar geometry for the indole (B1671886) ring system in many of its derivatives. nih.gov The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also determined through these calculations, providing a fundamental understanding of the molecule's properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting a molecule's behavior. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO governs the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. For nitro-containing aromatic compounds, the LUMO is often localized over the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. An MEP map uses a color spectrum to indicate electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and ester groups, highlighting them as key sites for hydrogen bonding and other intermolecular interactions. Conversely, positive potential would likely be observed around the hydrogen atoms of the indole ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. This method is particularly valuable for predicting the electronic absorption spectra (UV-Vis) of compounds. materialsciencejournal.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). materialsciencejournal.org For a molecule like this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the indole ring and n-π* transitions involving the nitro and carbonyl groups. The accuracy of these predictions can be influenced by the choice of functional and the inclusion of solvent effects in the calculation. materialsciencejournal.org

Computational Studies on Reaction Mechanisms, Pathways, and Regioselectivity

Computational methods, including semi-empirical methods like AM1 or more rigorous DFT calculations, are instrumental in exploring the mechanisms of chemical reactions. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the prediction of the most favorable reaction pathways. For a substituted indole like this compound, computational studies could investigate the regioselectivity of electrophilic substitution on the indole ring or the mechanisms of reactions involving the propanoate side chain.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.comnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov For this compound, docking simulations could be used to screen for potential protein targets and to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. The results are often scored to rank different binding poses and different ligands. jbcpm.com

Future Directions and Emerging Research Areas in Nitroindole Propanoate Chemistry

Development of Stereoselective Synthetic Routes for Enantiopure Compounds

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a critical area of research. Current synthetic methods often result in racemic mixtures, necessitating challenging and costly chiral separations. Future research is focused on asymmetric synthesis strategies that can directly yield the desired enantiomer with high purity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles, including indole (B1671886) derivatives. nih.govnih.gov Chiral Brønsted acids and proline-based organocatalysts, for instance, have been successfully employed in the enantioselective functionalization of indoles. nih.govnih.govnih.gov These catalysts can facilitate the enantioselective alkylation of the indole nitrogen, a key step in the synthesis of the target compound. The development of novel chiral catalysts specifically designed for the N-alkylation of 6-nitroindole (B147325) with propanoate precursors is a promising avenue.

Furthermore, enzymatic resolutions and biocatalytic approaches offer green and highly selective alternatives for obtaining enantiopure compounds. Lipases and other hydrolases could be employed for the kinetic resolution of racemic this compound or its precursors. The design of specific enzymes or the modification of existing ones to enhance their selectivity for this substrate class is an active area of investigation.

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Advantages |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective formation of the C-N bond. | Metal-free, mild reaction conditions, high enantioselectivity. |

| Chiral Metal Catalysis | Employment of chiral transition metal complexes to control the stereochemical outcome of the reaction. | High turnover numbers, broad substrate scope. |

| Enzymatic Resolution | Utilization of enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, environmentally friendly. |

| Chiral Auxiliary-Based Synthesis | Temporary attachment of a chiral auxiliary to the substrate to direct the stereoselective reaction. | Well-established methodology, predictable stereochemical outcomes. |

Advanced Computational Modeling for Rational Design of Novel Analogs

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired properties and predicting their biological activities. patsnap.comnih.gov For this compound, advanced computational modeling can guide the synthesis of analogs with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netrsc.org This understanding can help in predicting the most likely sites for metabolic attack or for interaction with biological targets. By modeling the transition states of potential reactions, DFT can also aid in the optimization of synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that can be applied to this class of compounds. nih.govmdpi.comaimspress.comfrontiersin.org By establishing a mathematical relationship between the structural features of a series of nitroindole propanoate analogs and their biological activity, QSAR models can be used to predict the activity of yet-to-be-synthesized compounds. nih.govmdpi.comaimspress.comfrontiersin.org This approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. Molecular docking simulations can further elucidate the binding modes of these compounds with their biological targets, providing a structural basis for their activity and guiding the design of more potent inhibitors. researchgate.net

Table 2: Computational Approaches for Analog Design

| Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. | Prediction of metabolic stability and reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Identification of key structural features for activity and prioritization of synthetic targets. |

| Molecular Docking | Simulation of the binding of ligands to a biological target. | Understanding of binding modes and rational design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the ligand-target complex over time. | Assessment of binding stability and conformational changes upon binding. |

Exploration of this compound as a Precursor for Complex Heterocyclic Systems

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are often used as building blocks for the synthesis of more complex heterocyclic systems. nih.govjohnshopkins.eduresearchgate.netscripps.eduresearchgate.net The presence of the nitro group and the propanoate side chain in this compound offers multiple reactive sites for further chemical transformations, making it a valuable precursor for the construction of diverse and novel heterocyclic frameworks.

The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems. For example, condensation of the resulting aminoindole with dicarbonyl compounds can lead to the formation of pyrazino-, pyrido-, or diazepino-fused indoles. These fused systems are of great interest due to their potential as bioactive molecules.

The propanoate side chain also offers opportunities for chemical modification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives. Intramolecular cyclization reactions involving the carboxylic acid and a suitable functional group on the indole ring can lead to the formation of lactams and other polycyclic structures. The diverse reactivity of nitro compounds as building blocks for pharmaceutically relevant substances is a well-established area of research. frontiersin.org

Application of Machine Learning in Predicting Biological Activities and Synthetic Pathways

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry and drug discovery. bonviewpress.comrepcomseet.orgresearchgate.netmdpi.com These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that are beyond the reach of traditional methods. For nitroindole propanoates, ML algorithms can be trained on existing data to predict a wide range of properties, from biological activity against specific targets to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

ML models can be developed to predict the anticancer activity of novel indole derivatives, as has been demonstrated for other classes of indole compounds. nih.gov By analyzing the structural features of known active and inactive compounds, these models can identify the key molecular descriptors that are correlated with biological activity. This information can then be used to virtually screen large libraries of potential nitroindole propanoate analogs and prioritize the most promising candidates for synthesis and testing.

In addition to predicting biological activity, ML can also be applied to the prediction of synthetic pathways. Retrosynthesis prediction tools, powered by ML, can suggest potential synthetic routes to a target molecule, including this compound and its analogs. These tools can help chemists to design more efficient and cost-effective syntheses.

Investigation into the Role of Nitroindole Propanoates in Chemical Biology Probes and Tools

Chemical probes are small molecules that are used to study and manipulate biological systems. genelink.com The unique properties of the nitroindole scaffold make it an attractive platform for the development of novel chemical biology probes and tools. The indole moiety is known for its fluorescent properties, and indole-based fluorescent probes have been developed for the detection of various ions and biomolecules. rsc.orgnih.govnih.govmdpi.comacs.org

The nitro group in this compound can act as a fluorescence quencher. This property could be exploited in the design of "turn-on" fluorescent probes, where the fluorescence is quenched in the native state and is restored upon reaction with a specific analyte. Such probes could be developed for the detection of specific enzymes or reactive oxygen species in living cells.

Furthermore, nitroindoles have been utilized as universal bases in oligonucleotide probes. biosearchtech.comgoogle.comidtdna.com The ability of 5-nitroindole (B16589) to stabilize DNA duplexes through base-stacking interactions without forming specific hydrogen bonds makes it a valuable tool in molecular biology. genelink.combiosearchtech.com The potential of this compound and its derivatives as components of labeled oligonucleotide probes for nucleic acid detection and analysis is an exciting area for future exploration. google.com The development of such probes could have significant applications in diagnostics and biomedical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.